molecular formula C11H23NO B1506140 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol

1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol

Cat. No.: B1506140
M. Wt: 185.31 g/mol
InChI Key: ZAJXWLFSGXFGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol is an organic compound with a unique structure characterized by a cyclohexane ring substituted with an aminomethyl group and four methyl groups

Preparation Methods

The synthesis of 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol can be achieved through several routes. One common method involves the reaction of 3,3,5,5-tetramethylcyclohexanone with formaldehyde and ammonia, followed by reduction. This process typically uses solvents such as ethanol or methanol and may involve catalysts to improve yield and selectivity . Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure desired product formation.

Scientific Research Applications

1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable for specialized applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(2)5-10(3,4)7-11(13,6-9)8-12/h13H,5-8,12H2,1-4H3

InChI Key

ZAJXWLFSGXFGKL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(CN)O)(C)C)C

Origin of Product

United States

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